molecular formula C5H13N B031083 Isoamylamine CAS No. 107-85-7

Isoamylamine

Cat. No.: B031083
CAS No.: 107-85-7
M. Wt: 87.16 g/mol
InChI Key: BMFVGAAISNGQNM-UHFFFAOYSA-N
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Description

Isoamylamine, also known as 3-methylbutylamine, is an organic compound with the molecular formula C5H13N. It is a primary amine and is characterized by a branched alkyl chain. This compound is a colorless liquid with a strong, fishy odor and is soluble in water and organic solvents. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

Isopentylamine, also known as 1-Amino-3-methylbutane or Isoamylamine, is an aliphatic amine . It is a small molecule with the molecular formula (CH3)2CHCH2CH2NH2 . Despite its simple structure, the compound plays a significant role in various biological contexts. This article will delve into the mechanism of action of Isopentylamine, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Biochemical Pathways

Isopentylamine is reported to occur in wine and eggs , suggesting that it may be involved in certain metabolic pathways in these organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoamylamine can be synthesized through several methods. One common method involves the reaction of isoamyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{OH} + \text{NH}_3 \rightarrow \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]

Another method involves the reduction of isoamyl nitrite with hydrogen in the presence of a metal catalyst such as palladium or platinum: [ \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NO}_2 + 3\text{H}_2 \rightarrow \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NH}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of isoamyl nitrile. This process involves the use of a metal catalyst and hydrogen gas under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: Isoamylamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form isoamyl nitrite.

    Reduction: this compound can be reduced to form isoamyl alcohol.

    Substitution: this compound can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acid chlorides.

Major Products Formed:

    Oxidation: Isoamyl nitrite.

    Reduction: Isoamyl alcohol.

    Substitution: Secondary and tertiary amines.

Scientific Research Applications

Isoamylamine has several scientific research applications, including:

    Chemistry: this compound is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.

    Medicine: this compound is used in the development of drugs and as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: this compound is used in the production of rubber chemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Isoamylamine is similar to other primary amines such as ethylamine, propylamine, and butylamine. its branched alkyl chain gives it unique properties, such as higher boiling point and different reactivity compared to its linear counterparts. Similar compounds include:

  • Ethylamine (C2H7N)
  • Propylamine (C3H9N)
  • Butylamine (C4H11N)

This compound’s branched structure makes it more sterically hindered, affecting its reactivity and interactions with other molecules.

Properties

IUPAC Name

3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-5(2)3-4-6/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFVGAAISNGQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

541-23-1 (hydrochloride)
Record name Isoamylamine
Source ChemIDplus
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DSSTOX Substance ID

DTXSID7059355
Record name 3-Methyl-1-butanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless or very pale straw-Coloured mobile liquid; Ammoniacal aroma
Record name Isopentylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

95.00 to 97.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-1-butylamine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, propylene glycol, glycerin, oils, Soluble (in ethanol)
Record name Isopentylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.747-0.753
Record name Isopentylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

107-85-7
Record name Isoamylamine
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Record name Isoamylamine
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Record name Isopentylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7907
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Record name 1-Butanamine, 3-methyl-
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Record name 3-Methyl-1-butanamine
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Record name Isopentylamine
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Record name ISOAMYLAMINE
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Record name 3-Methyl-1-butylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031659
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Melting Point

-60.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-1-butylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoamylamine
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Isoamylamine
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Isoamylamine
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Isoamylamine
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Isoamylamine
Reactant of Route 6
Isoamylamine

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